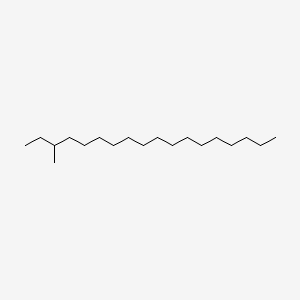

3-Methyloctadecane

描述

Contextualization of Branched Alkanes in Organic Chemistry and Materials Science

Alkanes, the simplest organic molecules, consist of carbon and hydrogen atoms with single bonds. medium.com They are categorized as saturated hydrocarbons. medium.com While straight-chain alkanes have a linear structure, branched alkanes feature side chains or branches of carbon atoms. opentextbc.ca This structural difference, known as isomerism, results in compounds with the same molecular formula but distinct physical and chemical properties. opentextbc.calumenlearning.com

Branched alkanes, also referred to as isoparaffins, are of significant interest in organic chemistry and materials science. wikipedia.org Their branching affects properties such as boiling point, melting point, and viscosity. For instance, branched alkanes tend to have lower boiling points than their straight-chain counterparts due to reduced surface area and weaker van der Waals forces. In materials science, the structure of branched alkanes can be exploited to create materials with specific properties, such as lubricants with improved flow at low temperatures.

Academic Significance of 3-Methyloctadecane Isomers in Research

This compound is an isomer of nonadecane (B133392) (C19H40). molbase.com The position of the methyl group along the octadecane (B175841) chain defines its various isomers, such as 2-methyloctadecane (B73005), 4-methyloctadecane, and so on. molbase.com These isomers, while sharing the same molecular weight, can exhibit subtle but important differences in their physical and biological properties.

The study of these isomers is crucial for several reasons. In analytical chemistry, distinguishing between isomers is essential for the accurate identification of compounds in complex mixtures. In the field of chemical ecology, specific isomers of branched alkanes can act as pheromones or other semiochemicals in insects. For example, certain methyl-branched alkanes are components of the sex pheromones of various insect species. researchgate.net The specific isomer and its stereochemistry can be critical for biological activity.

Overview of Current Research Trajectories and Scholarly Contributions

Current research on this compound and its isomers spans several disciplines. In environmental science, these compounds are studied as biomarkers in sediments and crude oils to understand geological and ecological histories. deepseadrilling.org For instance, the presence and distribution of specific branched alkanes can provide insights into the source of organic matter.

In the field of natural products, this compound has been identified as a constituent in various plants. academicjournals.orgacademicjournals.orgfrim.gov.my For example, it has been found in the methanol (B129727) extract of Themeda quadrivalvis and in the leaves of Aquilaria species. academicjournals.orgfrim.gov.my Research in this area often involves the isolation and characterization of these compounds to explore their potential biological activities.

Furthermore, studies in microbiology have detected this compound as a metabolite in algae-bacterial communities, highlighting its role in microbial ecosystems. mdpi.com The synthesis of specific isomers of methyloctadecane, such as those related to insect pheromones like disparlure (B1670770) (cis-7,8-epoxy-2-methyloctadecane), remains an active area of synthetic organic chemistry research. wikipedia.orggoogle.com

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C19H40 |

| Molecular Weight | 268.5209 g/mol |

| CAS Number | 6561-44-0 |

Data sourced from the National Institute of Standards and Technology (NIST) WebBook. nist.gov

Structure

3D Structure

属性

IUPAC Name |

3-methyloctadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H40/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19(3)5-2/h19H,4-18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGZRTPKNSFMAOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H40 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10984185 | |

| Record name | 3-Methyloctadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10984185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6561-44-0 | |

| Record name | Octadecane, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006561440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyloctadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10984185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for the Synthesis and Derivatization of 3 Methyloctadecane

Stereoselective Synthetic Pathways to 3-Methyloctadecane and its Chiral Analogues

Achieving stereoselective synthesis of this compound requires methods that can control the formation of the chiral center at the third carbon atom. This is crucial for applications where specific enantiomers are required, such as in pheromone research or as chiral building blocks.

Asymmetric Alkylation and Coupling Strategies

Asymmetric alkylation involves the introduction of an alkyl group (in this case, a methyl group or a precursor to it) to a prochiral substrate in a manner that favors the formation of one enantiomer over the other. Coupling strategies, such as palladium-catalyzed cross-coupling reactions, can be employed to build the carbon skeleton stereoselectively. For instance, while specific literature directly on this compound via this method is limited, general strategies for synthesizing branched alkanes with controlled stereochemistry often involve coupling reactions where chiral ligands on metal catalysts direct the stereochemical outcome nih.govresearchgate.net. These methods typically build complex carbon frameworks from smaller, functionalized precursors, with the stereochemistry being set during the C-C bond formation.

Chiral Auxiliary and Catalyst-Mediated Approaches

Chiral auxiliaries are stereogenic molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction sigmaaldrich.comwikipedia.org. After the desired transformation, the auxiliary is removed and can often be recycled. In the context of branched alkane synthesis, chiral auxiliaries can be used in alkylation reactions of enolates or other nucleophilic species. For example, auxiliaries like Evans' oxazolidinones or camphorsultam have been successfully employed in asymmetric alkylation of carbonyl compounds, which can then be reduced and deoxygenated to form alkanes harvard.edu. Similarly, chiral catalysts, such as those used in asymmetric hydrogenation or transfer hydrogenation, can mediate the stereoselective formation of chiral centers in alkane precursors wikipedia.orgyoutube.comacs.org. For instance, the Corey-Bakshi-Shibata (CBS) reduction utilizes chiral oxazaborolidine catalysts to enantioselectively reduce ketones to chiral alcohols, which can then be further processed into branched alkanes youtube.comwikipedia.org.

Enantioselective Reductive Transformations of Precursors

This approach involves the stereoselective reduction of a prochiral precursor, such as a ketone or an alkene, to yield a chiral alcohol or alkane, respectively. The Corey-Itsuno reduction (also known as CBS reduction) is a prime example for reducing ketones to chiral alcohols with high enantioselectivity youtube.comwikipedia.org. If a ketone precursor to this compound (e.g., 3-oxooctadecane) were available, its enantioselective reduction would yield a chiral alcohol that could then be deoxygenated to form either enantiomer of this compound. Similarly, enantioselective hydrogenation of a prochiral alkene precursor could also be employed. Research has shown that chiral catalysts, including those based on transition metals with chiral ligands, can achieve enantioselective reduction of various functional groups, including ketones and alkenes, leading to chiral products wikipedia.orgacs.orgnju.edu.cn. For example, intramolecular hydride transfer from a stereochemically defined benzyloxy group to a cation generated from a propargylic alcohol complex has been used to synthesize stereoisomers of methyl-branched alkanes acs.orgacs.orgnih.gov.

Non-Stereoselective Synthetic Routes for this compound

Non-stereoselective routes aim to synthesize this compound without specific control over the stereochemistry at the C3 position, typically yielding a racemic mixture.

Grignard Reagent-Based Carbon-Carbon Bond Formations

Grignard reagents are versatile organometallic compounds widely used for forming carbon-carbon bonds unacademy.commnstate.edu. The synthesis of branched alkanes can be achieved by reacting a Grignard reagent with a suitable carbonyl compound (like a ketone or ester) or an epoxide, followed by reduction or other functional group transformations. For this compound, one could envision reacting a Grignard reagent derived from a haloalkane with a carbonyl compound that already contains the methyl branch, or vice versa. For example, a Grignard reagent could be added to a ketone or aldehyde to form a tertiary or secondary alcohol, respectively, which can then be dehydrated and hydrogenated to yield the branched alkane plymouth.ac.ukplymouth.ac.uk. A general Grignard synthesis might involve reacting a Grignard reagent derived from a 1-haloalkane with a ketone or ester to build the carbon skeleton, followed by reduction steps.

Catalytic Hydrogenation and Hydrocarbon Chain Extension Reactions

Catalytic hydrogenation is a fundamental reaction for reducing double or triple bonds to single bonds, thereby saturating hydrocarbon chains mdpi.comencyclopedia.pubnih.gov. Chain extension reactions, which build longer carbon chains from shorter precursors, are also critical. Methods like the Fischer-Tropsch synthesis, though typically producing a wide range of hydrocarbons, illustrate the principle of chain extension and hydrogenation. More specifically, catalytic hydrogenation can be used to reduce unsaturated precursors of this compound, such as a corresponding alkene or alkyne, to the saturated alkane . Hydrocarbon chain extension can be achieved through various coupling reactions, including those involving organometallic reagents or catalytic processes that link smaller hydrocarbon fragments. For instance, the reaction of Grignard reagents with esters or other carbonyl compounds can be considered a form of chain extension followed by reduction plymouth.ac.ukplymouth.ac.uk.

Data Table: Examples of Synthesis Methodologies for Branched Alkanes

| Methodology | Key Reagents/Catalysts | Typical Precursors | Outcome (Stereochemistry) | Relevant to this compound Synthesis |

| Asymmetric Alkylation | Chiral auxiliaries (e.g., oxazolidinones), chiral catalysts (e.g., Pd, Ni complexes) | Enolates, α,β-unsaturated carbonyls, functionalized alkenes | Enantioselective | Applicable for chiral synthesis |

| Chiral Auxiliary Mediated Synthesis | Chiral auxiliaries (e.g., pseudoephedrine, camphorsultam) | Carboxylic acids, carbonyl compounds, alkyl halides | Enantioselective | Applicable for chiral synthesis |

| Enantioselective Reduction (e.g., CBS) | Chiral oxazaborolidines, borane | Prochiral ketones | Enantioselective | Applicable for chiral synthesis |

| Grignard Reagent C-C Bond Formation | Grignard reagents (RMgX), magnesium metal, alkyl halides, carbonyl compounds | Haloalkanes, ketones, aldehydes, esters | Non-stereoselective | Applicable for racemic synthesis |

| Catalytic Hydrogenation | H₂, transition metal catalysts (Pd/C, PtO₂, Raney Ni) | Alkenes, alkynes, unsaturated precursors | Non-stereoselective | Applicable for saturation |

| Intramolecular Hydride Transfer | Lewis acids, Co₂(CO)₆ complexes | γ-benzyloxy propargylic alcohols | Stereoselective | Applicable for chiral synthesis |

| Palladium-Catalyzed Cross-Coupling | Pd catalysts, chiral ligands | Organozinc reagents, vinyl silanes, alkynylsilanes | Stereoselective/Non- | Applicable for C-C bond formation |

Advanced Analytical Techniques for the Characterization and Quantification of 3 Methyloctadecane

High-Resolution Chromatographic Separation Methodologies

High-resolution chromatography is fundamental for isolating and quantifying 3-Methyloctadecane, particularly when it is a component of a complex mixture containing structurally similar isomers. The choice of methodology depends on the required resolution, sample complexity, and analytical objective, ranging from comprehensive profiling to the preparation of pure standards.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Isomer Profiling

Comprehensive two-dimensional gas chromatography (GC×GC) is a powerful analytical technique for resolving highly complex mixtures of volatile and semi-volatile organic compounds. copernicus.orgwur.nl Its enhanced separation capability makes it particularly suitable for the detailed profiling of hydrocarbon isomers, including this compound, in matrices like petroleum distillates or environmental samples. nih.gov

The GC×GC system utilizes two columns with different separation mechanisms (e.g., a non-polar column followed by a polar column) connected by a modulator. copernicus.org The modulator systematically traps, focuses, and re-injects small fractions of the effluent from the first-dimension column onto the second-dimension column for a rapid, secondary separation. This process generates a two-dimensional chromatogram where compounds are separated based on volatility in the first dimension and polarity in the second.

For a sample containing this compound and its isomers (e.g., 2-Methyloctadecane (B73005), 4-Methyloctadecane, and other C19 alkanes), GC×GC provides structured chromatograms where classes of compounds elute in distinct regions. Branched alkanes like this compound will separate from n-alkanes and cycloalkanes, while subtle structural differences among the isomers themselves can be resolved, which is often impossible with single-column GC. nih.govmdpi.com This high degree of resolution allows for detailed isomer fingerprinting, which is critical in geochemistry and environmental forensics. wur.nl

Capillary Gas Chromatography (CGC) for Complex Hydrocarbon Mixture Resolution

Single-column capillary gas chromatography (CGC) is a robust and widely used technique for the analysis of complex hydrocarbon mixtures. chemicke-listy.cz The resolution of this compound from other components is highly dependent on the selection of the capillary column and the operational parameters.

The stationary phase is the most critical factor. For non-polar analytes like this compound, a non-polar stationary phase, such as one based on polydimethylsiloxane (B3030410) (e.g., DB-1, HP-5ms), is typically chosen. gcms.czsupelco.com.tw Separation on these columns occurs primarily based on differences in the boiling points and volatility of the analytes. gcms.cz

The physical dimensions of the column also play a crucial role in achieving the desired resolution. Narrower internal diameter (I.D.) columns (e.g., 0.18-0.25 mm) provide higher theoretical plate counts and thus better separation efficiency, which is essential for resolving closely eluting isomers. gcms.cz Wider bore columns (e.g., 0.53 mm I.D.) offer a greater sample capacity at the cost of some resolution. gcms.cz Film thickness affects the retention of analytes; thicker films increase retention and can improve the resolution of highly volatile compounds but require higher elution temperatures and result in longer analysis times.

| Column Parameter | Effect on Efficiency (Resolution) | Effect on Sample Capacity | Typical Application for this compound |

|---|---|---|---|

| Narrow I.D. (e.g., 0.25 mm) | High | Low | High-resolution analysis of complex isomer mixtures. |

| Wide I.D. (e.g., 0.53 mm) | Low | High | Routine analysis or when analyte concentrations are high. |

| Thin Film (e.g., 0.25 µm) | Standard resolution, lower bleed | Standard | General-purpose analysis of C19 hydrocarbons. |

| Thick Film (e.g., 1.0 µm) | Increased retention, may improve resolution of early eluters | Higher | Analysis where increased retention is needed. |

Preparative Chromatography for Analytical Standard Preparation

The generation of a pure analytical standard of this compound is essential for accurate quantification and confirmation of its identity in unknown samples. Preparative chromatography is the technique used to isolate a specific compound from a mixture in sufficient quantity and purity for this purpose. ymcamerica.comsemanticscholar.org This is typically achieved by scaling up an analytical separation.

While preparative gas chromatography (prep-GC) is possible, preparative high-performance liquid chromatography (prep-HPLC) is more commonly employed for the isolation of non-volatile or thermally sensitive compounds, and it is also highly effective for purifying stable hydrocarbons. springernature.comnih.gov The process involves:

Method Development : An analytical-scale HPLC method is first developed to achieve a good separation of this compound from its synthetic precursors or other isomers. For a non-polar alkane, normal-phase chromatography using a silica (B1680970) or alumina (B75360) column with non-polar solvents (e.g., hexane, heptane) is a common approach. springernature.com

Scale-Up : The analytical method is scaled to a preparative system with a larger column diameter and higher flow rates to accommodate a much larger sample load. researchgate.net

Fraction Collection : As the separated compounds elute from the column, the detector signal is monitored, and a fraction collector is used to selectively collect the portion of the eluent containing the purified this compound. nih.gov

Purity Analysis : The collected fraction is then analyzed using an orthogonal analytical technique (e.g., high-resolution CGC) to confirm its purity before it is used as an analytical standard.

Spectroscopic Methodologies for Structural Elucidation in Synthetic Studies

Following synthesis or isolation, spectroscopic methods are indispensable for the unambiguous confirmation of the molecular structure of this compound. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, while mass spectrometry reveals the molecular weight and characteristic fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon Skeleton Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the precise structure of organic molecules. ruc.dk Both ¹H and ¹³C NMR are used to confirm the carbon skeleton and the position of the methyl branch in this compound.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum of this compound is expected to show distinct signals for each chemically non-equivalent carbon atom. Due to the molecule's asymmetry, a total of 17 distinct signals would be predicted (the terminal methyls of the main chain and the branch are different, and several CH₂ groups become non-equivalent). The key signals that confirm the "3-methyl" substitution pattern are the chemical shifts of the methine carbon (C3), the attached methyl group (C1'), and the adjacent methylene (B1212753) carbons (C2 and C4). libretexts.org Carbons closer to the branch point will have unique chemical shifts compared to the repeating methylene carbons in the long chain, which will have overlapping signals in a narrow range (~29-30 ppm). libretexts.org

| Carbon Atom Assignment | Predicted ¹³C Chemical Shift (ppm) | Rationale |

|---|---|---|

| C1 (Terminal CH₃) | ~14.1 | Standard terminal methyl in a long alkane chain. |

| C1' (Branch CH₃) | ~19.5 | Methyl group attached to a methine carbon. |

| C2 (CH₂) | ~26.8 | Methylene group adjacent to the branch point. |

| C3 (CH) | ~34.5 | Methine carbon at the branch point, deshielded. |

| C4 (CH₂) | ~37.0 | Methylene group adjacent to the branch point. |

| C5-C16 (CH₂) | ~29.7 | Bulk methylene carbons in the long chain. |

| C17 (CH₂) | ~31.9 | Methylene carbon gamma to the end of the chain. |

| C18 (Terminal CH₃) | ~22.7 | Terminal methyl carbon of the long chain. |

Note: Predicted values are based on general alkane chemical shift rules and may vary slightly.

¹H NMR: The ¹H NMR spectrum provides complementary information. It will show complex, overlapping signals in the aliphatic region (~0.8-1.6 ppm). du.edu Key diagnostic signals include a triplet at ~0.88 ppm for the two terminal methyl groups, a doublet for the methyl group at the C3 position, and a multiplet for the single methine proton at C3, which would be shifted slightly downfield from the other methylene protons.

Mass Spectrometry (MS) for Fragmentation Pattern Analysis and Elucidation

Mass spectrometry (MS), particularly with electron ionization (EI), is used to determine the molecular weight of a compound and to analyze its fragmentation pattern, which provides structural clues. nist.gov For alkanes, fragmentation occurs through the cleavage of C-C bonds. libretexts.org The molecular ion peak ([M]⁺) for this compound (C₁₉H₄₀) would be observed at a mass-to-charge ratio (m/z) of 268. nist.govnih.gov

The fragmentation of branched alkanes is not random; cleavage is favored at the branch point because it leads to the formation of more stable secondary or tertiary carbocations. libretexts.org For this compound, the most significant fragmentation pathways involve the cleavage of bonds around the C3 carbon.

Key expected fragmentations include:

Cleavage of the C2-C3 bond: This results in the loss of an ethyl radical (•C₂H₅, mass 29), leading to a prominent secondary carbocation fragment at m/z 239.

Cleavage of the C3-C4 bond: This results in the loss of a pentadecyl radical (•C₁₅H₃₁, mass 211), producing a secondary carbocation fragment at m/z 57. This [C₄H₉]⁺ ion is often a very stable and abundant fragment for compounds with a branch at the C3 position. docbrown.info

The mass spectrum will also show a series of cluster peaks separated by 14 mass units (corresponding to CH₂ groups), which is characteristic of long-chain alkanes. libretexts.org

| m/z Value | Proposed Fragment Ion | Origin (Bond Cleavage) |

|---|---|---|

| 268 | [C₁₉H₄₀]⁺ | Molecular Ion (M⁺) |

| 239 | [C₁₇H₃₅]⁺ | Loss of •C₂H₅ (C2-C3 cleavage) |

| 57 | [C₄H₉]⁺ | Loss of •C₁₅H₃₁ (C3-C4 cleavage) |

| 43 | [C₃H₇]⁺ | Further fragmentation of larger ions |

| 29 | [C₂H₅]⁺ | Further fragmentation of larger ions |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a unique "fingerprint" of a molecule based on the vibrations of its constituent atoms and chemical bonds. acs.orgnih.gov These methods are powerful for structural elucidation because the vibrational frequencies are highly sensitive to the molecular geometry and bonding environment. shu.ac.uk For a molecule like this compound, the spectra are dominated by vibrations associated with its alkyl structure.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the vibrational modes of the molecule. The IR spectrum of this compound is characterized by several key absorption bands typical of long-chain branched alkanes. docbrown.infodocbrown.info Strong absorptions in the 2845-2975 cm⁻¹ region arise from symmetric and asymmetric C-H stretching vibrations of the methyl (-CH₃) and methylene (-CH₂) groups. docbrown.info C-H deformation (bending) vibrations are also prominent, with characteristic absorptions for -CH₂ groups typically appearing around 1440-1480 cm⁻¹ and for -CH₃ groups around 1370-1385 cm⁻¹ and 1435-1470 cm⁻¹. docbrown.info The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of overlapping C-C stretching and various C-H bending, rocking, and twisting vibrations that are unique to the specific structure of this compound, allowing for its unambiguous identification when compared against a reference spectrum. docbrown.info

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity requires a change in the dipole moment during a vibration, Raman activity requires a change in polarizability. The symmetric vibrations of the C-C backbone of alkanes, which are often weak in the IR spectrum, tend to produce strong signals in the Raman spectrum. nih.gov Therefore, Raman spectroscopy is particularly useful for analyzing the carbon skeleton of molecules like this compound. The C-H stretching vibrations also appear strongly in the 2800-3000 cm⁻¹ range. The unique combination of IR and Raman spectra provides a comprehensive vibrational profile, enhancing the confidence of structural confirmation. researchgate.net

| Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Assignment |

|---|---|---|---|

| C-H Stretch | 2845 - 2975 (Strong) | 2800 - 3000 (Strong) | Symmetric and asymmetric stretching of CH₂, CH₃ groups |

| C-H Bend (Scissoring/Deformation) | 1440 - 1480 (Variable) | 1440 - 1480 (Variable) | Bending of CH₂ and CH₃ groups |

| C-H Bend (Umbrella Mode) | 1370 - 1385 (Variable) | 1370 - 1385 (Weak) | Symmetric bending of CH₃ groups |

| CH₂ Rocking | ~720 (Variable) | Variable | Rocking vibration in long alkyl chains |

| C-C Stretch | Weak/Variable | 800 - 1200 (Variable) | Stretching of the carbon backbone |

Hyphenated Analytical Techniques in this compound Research

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for analyzing this compound in complex biological or geological matrices. ajrconline.org This approach leverages the separation power of chromatography with the identification capabilities of spectroscopy.

Gas chromatography-mass spectrometry (GC-MS) is the cornerstone analytical technique for the study of volatile and semi-volatile hydrocarbons, including this compound. cranfield.ac.uk It is widely employed in fields such as forensic entomology for the analysis of insect cuticular hydrocarbons (CHCs) and in geochemistry for profiling organic compounds in sediment and petroleum samples. mdpi.comosti.gov

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where compounds are separated based on their boiling points and interactions with a stationary phase within a capillary column. nih.gov Due to its specific molecular weight and structure, this compound will elute at a characteristic retention time under defined chromatographic conditions. nist.gov The Kovats Retention Index (RI) is a standardized measure used to report these retention times, which aids in inter-laboratory comparisons.

Following separation, the eluted molecules enter the mass spectrometer, which ionizes them (commonly via electron ionization, EI) and separates the resulting fragments based on their mass-to-charge ratio (m/z). The resulting mass spectrum displays the relative abundance of these fragments. For branched alkanes, fragmentation preferentially occurs at the branch point, providing key structural information. bohrium.com The mass spectrum of this compound serves as a chemical fingerprint, allowing for its positive identification, even when co-eluting with other compounds. nih.gov

| Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C₁₉H₄₀ | Defines the elemental composition. |

| Molecular Weight | 268.5 g/mol | The mass of one mole of the compound. nih.gov |

| Kovats Retention Index (Standard non-polar column) | 1865 - 1874 | Standardized retention time for GC, aiding in identification. nih.gov |

| Key Mass Spectrum Fragments (m/z) | 43, 57, 71, 85, 239, 268 (M⁺) | Characteristic fragmentation pattern used for MS identification. nih.gov |

The sensitivity and specificity of GC-MS allow for the detection and quantification of this compound at trace levels within highly complex mixtures, such as the waxy epicuticle of insects, where it may function as a semiochemical. mdpi.comresearchgate.net

While GC-MS is highly effective, the analysis of exceptionally complex matrices or the differentiation of very similar isomers can necessitate even more advanced hyphenated techniques. These methods provide additional dimensions of separation or information, enhancing analytical resolution and specificity.

One powerful advancement is two-dimensional gas chromatography (GCxGC) , often coupled with a mass spectrometer (GCxGC-MS). This technique uses two different capillary columns with orthogonal separation mechanisms. The effluent from the first column is collected in discrete fractions and then rapidly re-injected onto the second, shorter column for a fast, secondary separation. The result is a two-dimensional chromatogram with significantly enhanced peak capacity and resolution, allowing for the separation of compounds that would overlap in a standard one-dimensional GC analysis. This is particularly valuable for complex hydrocarbon mixtures found in petroleum geology or detailed insect CHC profiles.

Another advanced approach involves coupling gas chromatography with spectroscopic detectors other than MS, such as Fourier Transform Infrared Spectroscopy (GC-IR). This hyphenation provides real-time IR spectra of the compounds as they elute from the GC column. Since IR spectroscopy provides information about the vibrational modes of functional groups and molecular structure, it offers complementary data to mass spectrometry, which is based on molecular mass and fragmentation patterns. This can be particularly useful for distinguishing between isomers that may have very similar mass spectra but different IR fingerprints.

Similarly, coupling liquid chromatography (LC) to advanced spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy (LC-NMR) represents a powerful tool for non-volatile compounds, although less commonly applied to alkanes like this compound which are well-suited for GC. researchgate.net Techniques like LC-SPE-NMR, which involve trapping separated peaks onto a solid-phase extraction (SPE) cartridge before NMR analysis, have become valuable for structural elucidation in natural product chemistry. researchgate.net These advanced couplings represent the cutting edge of analytical chemistry, providing the comprehensive data needed to characterize specific molecules within the most challenging of sample matrices. walshmedicalmedia.com

Occurrence, Biogeochemical Cycling, and Environmental Research of 3 Methyloctadecane

Biological Origins and Biosynthetic Implications of Branched Alkanes

Role as Geochemical Biomarkers in Depositional Environment Reconstruction

Branched alkanes, including isomers such as 3-methyloctadecane, serve as valuable geochemical biomarkers in the reconstruction of ancient depositional environments. These molecular fossils retain structural information from their biological precursors, offering insights into the conditions under which organic matter was deposited. Studies have indicated that the presence and distribution of specific branched alkanes, particularly methyl-branched alkanes (isomers like 2-methyl and 3-methyl alkanes), are often associated with terrestrial organic matter input. Specifically, the distribution of isomeric (2-methyl-) and anti-isomerized alkanes (3-methyl-) in geological samples is frequently linked to terrestrial organic matter found in coal or coal-bearing strata researchgate.netmdpi.com. By analyzing the relative abundance of these compounds alongside other biomarkers, geochemists can infer the origin of organic matter (e.g., marine versus terrestrial) and characterize the paleoenvironmental conditions, such as redox state and salinity, present during sediment deposition mdpi.commdpi.comput.ac.ir.

Environmental Fate and Biotransformation Pathways of this compound

The environmental fate of this compound is primarily governed by its susceptibility to microbial degradation and its subsequent biotransformation pathways. As a saturated hydrocarbon, its persistence in the environment is influenced by the presence of specific microbial communities capable of metabolizing such compounds.

Microorganisms play a crucial role in the breakdown of hydrocarbons like this compound. Research has identified specific microbial strains capable of utilizing branched alkanes as carbon and energy sources. For instance, the microbial strain JOB5 has been noted to grow on both 2-methyloctadecane (B73005) and this compound, indicating that these branched alkanes can serve as substrates for microbial metabolism lboro.ac.uk. While specific enzymes directly involved in this compound degradation are not extensively detailed in the provided literature, general mechanisms for alkane degradation involve initial oxidation steps. For n-alkanes, this typically begins with monooxygenase enzymes attacking the terminal carbon, producing an alcohol, which is then further oxidized to an aldehyde and carboxylic acid researchgate.net. For isoprenoid alkanes, pathways such as x-oxidation, leading to dicarboxylic acids, have been observed researchgate.net. It is plausible that similar oxidative mechanisms, potentially involving alkane hydroxylases or cytochrome P450 monooxygenases, are employed by microbes to initiate the degradation of branched alkanes like this compound researchgate.net.

Table 1: Microbial Degradation of Branched Alkanes

| Microbial Strain | Substrate(s) Identified for Degradation | Notes | Source |

| JOB5 | 2-Methyloctadecane, this compound | Shown to grow on these branched alkanes. | lboro.ac.uk |

The biodegradation of alkanes can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, albeit with different efficiencies and mechanisms. While specific studies detailing the aerobic and anaerobic biodegradation rates of this compound are limited in the reviewed literature, general principles for alkane degradation apply. Under aerobic conditions, a wide range of bacteria and fungi are known to degrade various alkanes researchgate.net. Anaerobic alkane degradation is a more complex process, but studies have shown that certain microorganisms, such as sulfate-reducing bacteria, can degrade alkanes. For example, a proposed pathway for anaerobic alkane degradation involves the subterminal addition of carbon, leading to the formation of fatty acids nih.gov. Some research suggests that branched alkanes may exhibit different biodegradation profiles compared to their straight-chain counterparts under specific conditions lboro.ac.uk.

Bioremediation offers a sustainable approach to cleaning up hydrocarbon-contaminated environments, leveraging the metabolic capabilities of microorganisms. Strategies for remediating soils and waters contaminated with petroleum hydrocarbons, which include compounds like this compound, typically involve enhancing the activity of indigenous hydrocarbon-degrading microbes or introducing specialized microbial consortia.

Key bioremediation techniques include:

Biostimulation: This involves the addition of essential nutrients, primarily nitrogen and phosphorus, to stimulate the growth and metabolic activity of existing hydrocarbon-degrading microorganisms in the contaminated site mdpi.comseasidesustainability.org. Optimized nutrient ratios, such as a C:N:P ratio of 100:10:1, have been employed ijcce.ac.ir.

Bioaugmentation: This strategy introduces specific microbial strains or consortia known for their potent hydrocarbon degradation capabilities to the contaminated environment mdpi.comseasidesustainability.org.

Optimization of Environmental Conditions: Factors such as oxygen availability, temperature, pH, and moisture content are critical for microbial activity and thus for effective bioremediation mdpi.com. For instance, controlled airflow in bioreactors can enhance aerobic degradation ijcce.ac.ir.

Research also identifies limiting factors in bioremediation, such as excessively high hydrocarbon concentrations or the presence of recalcitrant hydrocarbon fractions, which may require tailored approaches or pre-treatment bioline.org.br. The development of biosurfactants by microorganisms can further enhance bioremediation by increasing the bioavailability of hydrophobic hydrocarbons mdpi.comseasidesustainability.org.

Compound Name List:

this compound

Theoretical and Computational Investigations of 3 Methyloctadecane

Cheminformatics and Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

Cheminformatics is a multidisciplinary field that utilizes computational approaches to analyze and predict chemical properties and activities based on molecular structure researchgate.netgithub.iochim.it. A core component of cheminformatics is Quantitative Structure-Property Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR), which establish mathematical models correlating a molecule's structural features (descriptors) with its observable properties chim.itintofuture.orgacs.orgresearchgate.netfrontiersin.org. For branched alkanes such as 3-methyloctadecane, QSPR aims to predict physical properties like boiling point, viscosity, and solubility by analyzing its molecular architecture. This process involves identifying relevant molecular descriptors, which can range from simple counts of atoms and bonds to complex topological indices that capture intricate branching patterns and connectivity within the molecule intofuture.orgresearchgate.netfrontiersin.org. Machine learning (ML) algorithms, including neural networks, support vector machines, and various regression techniques, are extensively utilized to construct and validate these QSPR models, thereby enabling predictions for novel or uncharacterized compounds researchgate.netcam.ac.ukgarethconduit.orgresearchgate.netresearchgate.net. The molecular formula of this compound is C₁₉H₄₀, with a molecular weight of approximately 268.5 g/mol inchikey.infoimsc.res.in. Its structure features a methyl group attached to the third carbon atom of an eighteen-carbon chain.

Predictive Modeling for Reactivity and Catalytic Interactions

The prediction of molecular reactivity, particularly in catalytic processes relevant to industries such as petroleum refining, is a significant domain for computational chemistry researchgate.netrsc.orgrsc.orgbyu.eduacs.orgacs.orgosti.gov. Quantum mechanical methods, most notably Density Functional Theory (DFT), are frequently employed to model reaction mechanisms, calculate activation energies, and elucidate the interactions between alkanes and catalytic surfaces researchgate.netrsc.orgrsc.orgbyu.eduacs.orgacs.orgosti.govaip.org. DFT studies are instrumental in understanding how the branching structure of alkanes, like that present in this compound, influences their adsorption and activation on metal catalysts rsc.orgrsc.orgacs.orgosti.gov. For instance, research on various alkanes has identified linear scaling relationships between transition-state energies and final-state energies for C-H bond activation, offering predictive insights into reactivity trends acs.org.

Machine learning is also increasingly applied to forecast reaction rate constants and other kinetic parameters for alkanes. By employing molecular descriptors that encapsulate structural information, ML models such as Feedforward Neural Networks (FNN), XGBoost, and Random Forests can be trained to predict reaction rates for processes like alkane cracking or hydrogen abstraction researchgate.netfigshare.com. These models aim to establish quantitative structure-reactivity relationships (QSRR) that can forecast how structural variations, including the branching in molecules like this compound, affect their chemical behavior researchgate.netfigshare.comrsc.org. Furthermore, the impact of branching on autoxidation reactions, relevant in atmospheric chemistry, is also being computationally modeled copernicus.org.

Table 1: Illustrative QSPR/QSRR Models for Alkane Reactivity Prediction

| ML Model Type | Focus Property/Reaction | Key Descriptors Used (Examples) | Typical Application Area | Reference Examples |

| Neural Networks (NN) | Reaction Rate Constants | Molecular fingerprints, topological indices, electronic descriptors | Alkane cracking, hydrogen abstraction | researchgate.netfigshare.com |

| XGBoost | Activation Energies | Molecular descriptors, structural features | C-H bond activation, catalytic reactions | researchgate.net |

| DFT Calculations | Reaction Mechanisms, Barriers | Molecular geometry, electronic structure, binding energies | Catalysis (isomerization, dehydrogenation), C-H functionalization | researchgate.netrsc.orgrsc.orgacs.orgacs.org |

| QSAR Models | Reactivity Scales | Physicochemical properties, structural fragments | Predicting reactivity parameters | rsc.orgnih.gov |

Data Mining and Pattern Recognition in Alkane Datasets

Data mining and pattern recognition techniques are vital for extracting valuable information from extensive datasets pertaining to alkane properties and behaviors mdpi.comarxiv.orgearthdoc.orgearthdoc.orglifesciencesite.com. These methodologies enable the identification of trends, correlations, and anomalies within complex hydrocarbon data, thereby facilitating the development of predictive models. For branched alkanes, pattern recognition is particularly crucial for understanding how structural variations, such as the position and extent of methyl branching in this compound, influence macroscopic properties like boiling point, viscosity, and solubility w3schools.blogck12.orglibretexts.orgoit.eduwou.edulibretexts.orgopenstax.org.

Machine learning algorithms form the foundation of modern data mining in chemical datasets. For instance, neural networks and other regression algorithms have demonstrated high accuracy in predicting the physical properties of both linear and branched alkanes by learning from existing data researchgate.netcam.ac.ukgarethconduit.orgresearchgate.net. These methods are capable of handling fragmented data and leveraging property-property correlations to enhance predictive accuracy researchgate.netgarethconduit.org. Graph-based machine learning approaches, such as Graph Neural Networks (GNNs) and Graph Machines, are also emerging as powerful tools, directly utilizing molecular structures represented as graphs to predict properties without the need for pre-computed descriptors osti.govresearchgate.net. This direct mapping between molecular topology and properties is highly advantageous for analyzing diverse sets of branched alkanes.

Topological indices, which are numerical representations of a molecule's graph structure, serve as fundamental molecular descriptors in data mining and QSPR for alkanes. These indices quantify aspects such as connectivity and branching, enabling the creation of regression models to predict properties like boiling point intofuture.orgresearchgate.netfrontiersin.org. By analyzing patterns within these descriptors across a dataset of alkanes, researchers can construct robust models for property prediction.

Table 2: Common Molecular Descriptors and ML Approaches in Alkane Data Mining/Pattern Recognition

| Descriptor Type | Examples | Relevance to Branched Alkanes | ML Algorithms Used | Data Mining Applications |

| Structural/Topological | Heavy Atom Count, Wiener Index, Randić Index, Zagreb Indices, Graph Kernels | Capture branching patterns, size, connectivity | Regression, Support Vector Machines, Graph Neural Networks, Decision Trees | Predicting physical properties (boiling point, viscosity), identifying isomer trends. |

| Physicochemical | LogP, Polar Surface Area (TPSA), Molar Refractivity | Influence solubility, interactions | Linear Regression, Polynomial Regression, Neural Networks | Correlating properties with molecular structure. |

| Fingerprints | Morgan Fingerprints, Extended-Connectivity Fingerprints (ECFPs) | Encode local/global molecular environments | Random Forest, XGBoost, Neural Networks | Predicting reaction rates, classifying molecular behavior. |

Compound List:

this compound

Advanced Research Applications and Functional Roles of 3 Methyloctadecane

Utilization as an Analytical Reference Standard and Calibration Compound

In analytical chemistry, 3-methyloctadecane is utilized as a reference standard for the identification and quantification of hydrocarbons in complex mixtures. Its well-defined chemical structure and physical properties allow for its use in calibrating analytical instruments, particularly in gas chromatography (GC) and mass spectrometry (MS). nist.govnist.govredalyc.org

For instance, in the analysis of petroleum hydrocarbons in sediments, this compound serves as an authentic standard to confirm the identity of compounds based on their retention times in GC analysis. redalyc.org The National Institute of Standards and Technology (NIST) provides data for this compound, including its gas chromatography retention index, which is crucial for its role as a standard. nist.gov Furthermore, it has been used in methods to calculate the refractive index of other hydrocarbon compounds, where a known compound like 3-methyloctane (B1293759) is used for calibration within a homologous series of 3-methylalkanes. google.com

Table 1: Analytical Reference Data for this compound

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 6561-44-0 | nist.govnist.gov |

| Molecular Formula | C19H40 | nist.govnist.gov |

| Molecular Weight | 268.5209 g/mol | nist.govnist.gov |

Role in Fundamental Studies of Hydrocarbon Catalysis and Reaction Mechanisms

The study of this compound and similar branched alkanes is integral to understanding hydrocarbon catalysis, particularly in processes like hydroisomerization and catalytic cracking. These processes are fundamental in the petrochemical industry for producing high-quality fuels. mdpi.commdpi.com

Research into the hydroisomerization of long-chain paraffins, for which this compound can be a product, focuses on developing bifunctional catalysts that maximize the yield of branched isomers while minimizing cracking reactions. mdpi.com The reaction mechanism involves the dehydrogenation of the alkane on a metal site, followed by skeletal isomerization on an acid site. mdpi.com Understanding the behavior of branched alkanes like this compound under catalytic conditions helps in designing more efficient and selective catalysts. For example, studies on zeolite-based catalysts investigate how the pore structure and acidity influence the formation of specific isomers. mdpi.comucl.ac.uk

Applications as a Model Compound in Fuel and Lubricant Research (Non-Property Focused)

Beyond its direct properties, this compound serves as a model compound in research aimed at understanding the fundamental behaviors of fuels and lubricants.

Research on Combustion Behavior of Branched Hydrocarbons

The combustion characteristics of fuels are critically dependent on their molecular structure. Branched alkanes like this compound are components of diesel and jet fuels, and their study contributes to the development of cleaner and more efficient combustion engines. nrel.govosti.gov Research in this area investigates how the presence and position of methyl branches influence ignition delay and the formation of pollutants. nrel.gov While specific combustion data for this compound is not extensively detailed in the provided results, the study of similar branched alkanes is a key area of combustion kinetics research. nrel.gov The catalytic copyrolysis of used lubricant oil and used cooking oil can produce a variety of hydrocarbons, including this compound, which are then analyzed to understand their potential as fuel-like products. acs.org

Investigations into Tribological Properties of Model Lubricants

The behavior of lubricants under pressure and shear is a field known as tribology. The molecular structure of lubricant base oils significantly affects their frictional and wear-reducing properties. utwente.nluclan.ac.uk Studies have used asymmetric molecules like 2-methyloctadecane (B73005), a close isomer of this compound, to investigate the forces between surfaces immersed in liquid systems. These studies have shown that asymmetric molecules can form smooth and continuous force profiles, which is indicative of their lubricating properties. researchgate.net Research on the catalytic copyrolysis of used oils, which can produce this compound, also contributes to understanding how different hydrocarbon structures impact the quality of lubrication oil. acs.org

Significance in Chemical Ecology Research (e.g., Pheromone Studies)

This compound has been identified as a cuticular hydrocarbon (CHC) in various insect species. CHCs play a crucial role in chemical communication, acting as signals for species and nestmate recognition, and can also be components of pheromone blends. scielo.brejmanager.com

Synthesis of Pheromone Analogues and Behavioral Ecology Studies

In the field of chemical ecology, the synthesis of pheromones and their analogues is essential for studying insect behavior and developing pest management strategies. While this compound itself is a naturally occurring CHC, the synthesis of related, more complex compounds that function as sex pheromones often involves building upon similar hydrocarbon backbones. scielo.br

For example, disparlure (B1670770), the sex pheromone of the spongy moth (Lymantria dispar), is cis-7,8-epoxy-2-methyloctadecane. wikipedia.orgmdpi.com The synthesis of disparlure and its analogues is a significant area of research aimed at controlling this forest pest. wikipedia.orgmdpi.comcapes.gov.br Studies on the nun moth (Lymantria monacha) have also focused on the synthesis of its sex pheromone blend, which includes derivatives of methyloctadecane. mdpi.comnih.gov The presence of this compound has been noted in the chemical profiles of various insects, including some wasp species and the Egyptian cotton leafworm (Spodoptera littoralis), highlighting its relevance in the chemical ecology of these species. scielo.brejmanager.com

Table 2: Examples of this compound and Related Compounds in Chemical Ecology

| Compound | Role/Significance | Species |

|---|---|---|

| This compound | Cuticular Hydrocarbon | Mischocyttarus wasps scielo.br |

| This compound | Pheromone gland component | Spodoptera littoralis ejmanager.com |

| cis-7,8-epoxy-2-methyloctadecane (Disparlure) | Sex Pheromone | Lymantria dispar (spongy moth) wikipedia.orgmdpi.com |

Understanding Structure-Activity Relationships in Chemoreception

The biological activity of chemical compounds, particularly their role in communication and physiological responses, is intrinsically linked to their molecular structure. In the field of chemoreception, the study of structure-activity relationships (SAR) seeks to understand how specific structural features of a molecule, such as carbon chain length, the presence and position of functional groups, and stereochemistry, influence its interaction with biological receptors and the subsequent behavioral or physiological response. Methyl-branched alkanes, or methylalkanes, are a critical class of compounds in insect chemical communication, and their structural nuances provide a clear illustration of SAR principles. nih.govbiorxiv.org Unlike n-alkanes, which are primarily associated with preventing water loss, methyl-branched hydrocarbons are more frequently involved in signaling. researchgate.net

The biological activity of methylalkanes is directly correlated with their chain lengths and the specific position of the methyl branch points. nih.gov These structural features create a unique three-dimensional shape and electronic profile for each molecule, allowing for precise recognition by specialized chemoreceptors. This specificity is crucial for conveying accurate information in processes like mate recognition, species identification, and social organization. nih.gov Research has shown that even subtle changes, such as shifting a methyl group along the carbon backbone or altering the chain length by a single carbon, can dramatically alter or eliminate the biological response. nih.gov

A pertinent example of this principle is found in studies of the larvicidal activity of various alkanes against the southern house mosquito, Culex pipiens quinquefasciatus. Research has demonstrated that branched-chain alkanes are generally more active than their straight-chain counterparts. researchgate.net Within this class, this compound was identified as one of the most potent compounds, exhibiting significant larvicidal and growth-retarding activity at low concentrations. researchgate.netresearchgate.net This highlights the importance of the methyl group at the C-3 position on an octadecane (B175841) backbone for eliciting this specific toxicological effect in mosquito larvae.

Table 1: Larvicidal Activity of this compound and Related Alkanes against Culex pipiens quinquefasciatus Larvae

| Compound | Lethal Concentration 50 (LC50) | Lethal Concentration 90 (LC90) |

|---|---|---|

| This compound | 1-2 ppm | ~10 ppm or less |

| 3-Methylnonadecane | 1-2 ppm | ~10 ppm or less |

| 4-Methylnonadecane | 1-2 ppm | ~10 ppm or less |

| 7-Methylnonadecane | 1-2 ppm | ~10 ppm or less |

| 9-Methylnonadecane | 1-2 ppm | ~10 ppm or less |

| Straight-chain alkanes (C11-C20) | Generally lower activity | Generally lower activity |

Data sourced from studies on overcrowding factors in mosquito larvae. researchgate.net

Further illustrating the high degree of specificity in chemoreception, studies on the parasitic wasp Lariophagus distinguendus have provided detailed insights. The contact sex pheromone for this species includes 3-methylheptacosane (B3047540) (3-MeC27). nih.gov Males of the species respond specifically to this compound with courtship behavior. When structurally similar compounds were tested, the activity was lost. The addition of other methylalkanes (with different branch positions or chain lengths) or even n-alkanes to an otherwise active chemical profile significantly reduced the courtship response. nih.gov This demonstrates that the chemoreceptors of L. distinguendus are finely tuned to the precise structure of 3-methylheptacosane, and that deviations disrupt the integrity of the chemical signal. nih.gov

Table 2: Behavioral Response of Lariophagus distinguendus Males to Structurally-Related Hydrocarbons

| Compound Applied to Dummy | Behavioral Response (Wing-fanning) | Implication for SAR |

|---|---|---|

| (R)-3-Methylheptacosane | Active | The core structure is recognized. |

| (S)-3-Methylheptacosane | Active | Response is not enantioselective for this species. nih.gov |

| 2-Methylheptacosane | Inactive | Position of the methyl group is critical. |

| 4-Methylheptacosane | Inactive | Position of the methyl group is critical. |

| 3-Methyloctacosane | Inactive | Carbon chain length is critical. |

| n-Heptacosane | Inactive | The methyl branch is essential for activity. |

This table summarizes findings on how structural modifications to the key pheromone component 3-methylheptacosane affect the mating behavior of the wasp, demonstrating high receptor specificity. nih.gov

The stereochemistry of a molecule, or the spatial arrangement of its atoms, can also be a decisive factor in its biological activity. In many insects, chemoreceptors can distinguish between different enantiomers (non-superimposable mirror-image isomers) of the same compound. frontiersin.orgjst.go.jp A classic example is the sex pheromone of the spongy moth, Lymantria dispar, which is cis-7,8-epoxy-2-methyloctadecane, commonly known as disparlure. wikipedia.orgmdpi.com The (+)-enantiomer is highly attractive to male moths, while the (–)-enantiomer is known to be inhibitory, effectively antagonizing the attraction to the correct pheromone. wikipedia.orgkoreascience.kr This enantiomer-specific recognition underscores the sophisticated molecular machinery involved in chemoreception, where the receptor protein's binding site is chiral and interacts differently with each stereoisomer.

Table of Mentioned Compounds

| Compound Name |

|---|

| 2-Methylheptacosane |

| This compound |

| 3-Methylheptacosane |

| 3-Methylnonadecane |

| 4-Methylheptacosane |

| 4-Methylnonadecane |

| 7-Methylnonadecane |

| 9-Methylnonadecane |

| cis-7,8-epoxy-2-methyloctadecane (disparlure) |

Future Perspectives and Emerging Research Avenues for 3 Methyloctadecane

Development of Novel Enantioselective Synthetic Methodologies

The synthesis of specific enantiomers of chiral molecules like 3-methyloctadecane is a critical area of development, as the biological and material properties of stereoisomers can vary significantly. While classical methods for creating branched alkanes often result in racemic mixtures, modern organic synthesis is increasingly focused on developing highly selective and efficient enantioselective methodologies.

Future progress in this area is expected to involve:

Catalytic Asymmetric Synthesis : The use of chiral catalysts, including transition metal complexes and organocatalysts, to facilitate the stereoselective addition of methyl groups to long-chain precursors. These methods offer the potential for high enantiomeric excess and catalytic efficiency.

Biocatalysis : The application of enzymes, such as certain cytochrome P450 monooxygenases, which can hydroxylate alkanes with high regio- and stereoselectivity. nih.gov Subsequent chemical modifications could then yield the desired chiral alkane. Whole-cell biocatalyst systems are also being explored for the production of chiral alkanols from alkanes. nih.gov

Chiral Pool Synthesis : Utilizing readily available, enantiomerically pure natural products as starting materials to construct the carbon skeleton of this compound with a defined stereocenter.

General strategies for the synthesis of chiral branched hydrocarbons often employ configurationally pure α-methylalkanoic acids to produce specific stereoisomers. nih.gov These approaches have been successfully used to synthesize other long-chain methyl-branched alkanes and could be adapted for this compound. nih.gov

Table 1: Comparison of Potential Enantioselective Synthetic Approaches for this compound

| Methodology | Advantages | Challenges |

| Catalytic Asymmetric Synthesis | High enantioselectivity, catalytic nature reduces waste. | Catalyst development can be complex and expensive. |

| Biocatalysis | High specificity, environmentally friendly conditions. | Enzyme stability and substrate scope can be limited. |

| Chiral Pool Synthesis | Access to enantiomerically pure starting materials. | Limited availability of suitable starting materials for all targets. |

Integration of Advanced Artificial Intelligence and Machine Learning in Alkane Research

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in chemical research, capable of predicting molecular properties, optimizing reaction conditions, and accelerating the discovery of new materials. researchgate.net For alkanes like this compound, AI and ML can be applied in several promising ways.

Artificial neural networks (ANNs) have already been trained to predict various physical properties of linear and branched alkanes with high accuracy, often outperforming conventional methods. arxiv.orgresearchgate.netresearchgate.net These models use chemical descriptors to establish correlations between molecular structure and properties like boiling point, heat capacity, and viscosity. arxiv.org

Future applications in the context of this compound include:

Predictive Modeling of Physicochemical Properties : Developing sophisticated ML models to accurately predict properties of this compound under various conditions, which is crucial for its potential use in areas like lubricants and phase-change materials. arxiv.orgresearchgate.net

Computational Design of Novel Materials : Using AI to design mixtures containing this compound with optimized properties for specific applications.

Accelerating Synthesis Planning : AI-driven retrosynthetic analysis could identify novel and efficient synthetic routes to this compound and its derivatives. illinois.edu

Cross-Disciplinary Research at the Interface of Geochemistry, Biology, and Synthetic Chemistry

The study of this compound naturally sits (B43327) at the intersection of several scientific disciplines. Future research will benefit from a more integrated approach that combines insights from geochemistry, biology, and synthetic chemistry.

Geochemical Significance : Branched alkanes are important biomarkers in sedimentary rocks and crude oils, providing valuable information about the source of organic matter and the depositional environment. nih.govmdpi.com The pristane/phytane ratio (Pr/Ph), for instance, is a key indicator of redox conditions during sedimentation. iosrjournals.org Further investigation into the distribution and isotopic composition of this compound in geological samples could refine its role as a specific biomarker.

Biological Relevance : Methyl-branched alkanes are found in the essential oils of various plants and can exhibit antimicrobial and antioxidant properties. nih.govmdpi.com Research into the biological activities of this compound could uncover potential applications in pharmaceuticals and food preservation. Some studies have identified 5-methyloctadecane (B14149023) in plant species with traditional medicinal uses. nih.gov

Synergy with Synthetic Chemistry : Geochemical and biological discoveries of interesting branched alkanes can inspire synthetic chemists to develop new methods for their preparation. In turn, synthetic chemistry provides pure standards for geochemical and biological studies, enabling more accurate quantification and identification.

Table 2: Interdisciplinary Research Areas for this compound

| Discipline | Research Focus | Potential Applications |

| Geochemistry | Use as a biomarker for oil-source correlation and paleoenvironmental reconstruction. | Petroleum exploration, climate studies. |

| Biology | Investigation of antimicrobial, antioxidant, and other biological activities. | Pharmaceuticals, food preservatives, agriculture. |

| Synthetic Chemistry | Development of efficient and selective synthesis methods for pure isomers. | Provision of standards for research, production for material applications. |

Innovations in Operando Spectroscopic Characterization during Catalytic Processes

Understanding the behavior of molecules during catalytic reactions is crucial for designing more efficient and selective catalysts. Operando spectroscopy, which combines in-situ characterization with simultaneous measurement of catalytic performance, is a powerful tool for gaining these insights. ethz.chnih.gov

For catalytic processes involving this compound, such as cracking, isomerization, or functionalization, future research will leverage advanced operando techniques to:

Identify Reaction Intermediates : Techniques like infrared (IR) spectroscopy can probe surface adsorbates and reaction intermediates under actual working conditions, providing mechanistic details of catalytic transformations. ornl.gov

Monitor Catalyst Structure and Activity : Combining spectroscopic methods with techniques like X-ray diffraction (XRD) and X-ray absorption spectroscopy (XAS) can reveal how the catalyst's structure evolves during the reaction and how these changes correlate with its activity and selectivity. ethz.ch

Elucidate Deactivation Mechanisms : Operando UV-vis spectroscopy can be used to study the formation of coke and other deactivating species on catalyst surfaces during alkane processing. kaust.edu.sa

The development of multi-technique approaches and the use of modulated excitation experiments will further enhance the sensitivity and information content of operando studies, allowing for a more complete picture of the catalytic processes involving this compound. ethz.chnih.gov

常见问题

Q. How can researchers address ethical gaps in studies involving this compound’s ecological risks?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。